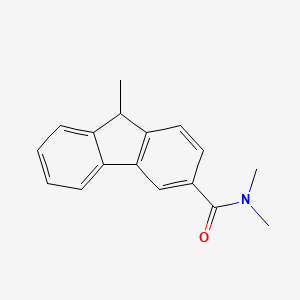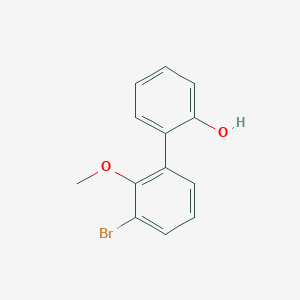![molecular formula C28H21N5O B11975355 (2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11975355.png)
(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrole derivatives. Key steps may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.
Substitution Reactions: Introduction of the cyano and phenylacrylamide groups via substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-substituted products.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
Pyrroloquinoxalines: Other compounds in this class with similar structures and properties.
Phenylacrylamides: Compounds with the phenylacrylamide moiety, which may have similar biological activities.
Uniqueness
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C28H21N5O |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(E)-N-[3-cyano-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H21N5O/c29-19-22-26-28(31-24-14-8-7-13-23(24)30-26)33(18-17-21-11-5-2-6-12-21)27(22)32-25(34)16-15-20-9-3-1-4-10-20/h1-16H,17-18H2,(H,32,34)/b16-15+ |
InChIキー |
MMMFSHDBUXDRHK-FOCLMDBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975279.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975289.png)
![4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo hexane]](/img/structure/B11975297.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11975304.png)
![Isopropyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975307.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975323.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975331.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11975334.png)

![5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11975361.png)

